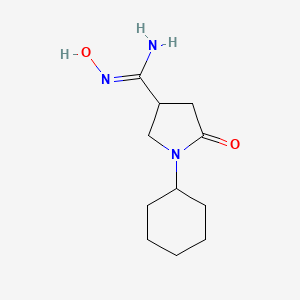![molecular formula C16H24N2O3 B2808195 N-(2-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 428503-27-9](/img/structure/B2808195.png)
N-(2-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-phenylethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide, also known as Compound A, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of N-acyl amino acid derivatives and has a molecular formula of C19H30N2O3.
Scientific Research Applications
Potential Application Areas Based on Analogous Compounds
Ionic Liquids and Gas Separations : Research indicates that ionic liquids, with their unique properties, are effective for gas separation processes, such as CO2/N2 and CO2/CH4 separations. These materials, including those similar in structure to the compound of interest, could potentially be tailored for specific gas separation applications due to their customizable structures and physical chemistry properties (Scovazzo, 2009).
Countercurrent Separation of Plant Metabolites : The use of two-phase solvent systems in countercurrent separation techniques for purifying plant-derived compounds like phenylethanoid glycosides and iridoids demonstrates the applicability of chemical processes in extracting biologically active substances. This suggests potential for analogous compounds in the extraction and purification of natural products (Luca et al., 2019).
Environmental and Food Analysis : Antibody-based methods have been developed for detecting various environmental pollutants and food contaminants, including herbicides, veterinary drugs, and toxic metabolites. This implies that similar strategies could be adapted for monitoring or studying the behavior of chemically similar compounds in environmental or food matrices (Fránek & Hruška, 2018).
Biopolymer Synthesis : The microbial production of value-added molecules like propanol from renewable resources, as discussed in biotechnology research, highlights the potential of bio-based processes in generating compounds with industrial applications. This area could be relevant for exploring the biosynthesis or biotransformation of similar chemical entities (Walther & François, 2016).
Pharmaceuticals and Therapeutics : While the specific compound was not directly linked to pharmaceutical applications in the searched literature, the study of pharmacological effects and chemical properties of structurally related compounds, such as those in drug discovery and development, could be pertinent. This suggests a potential exploration avenue for the compound's bioactive properties or therapeutic applications.
properties
IUPAC Name |
N'-(2-phenylethyl)-N-(3-propan-2-yloxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13(2)21-12-6-10-17-15(19)16(20)18-11-9-14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYMFJJNHUULQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C(=O)NCCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2808113.png)

![(2E)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2808117.png)

![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)



![1-(3,4-difluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2808129.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2808130.png)
![4-Bromo-2-chloro-1-[(2-fluorophenyl)methoxy]benzene](/img/structure/B2808132.png)
![methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2808134.png)
![(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B2808135.png)